1-(2-Isopropylpyrazolo[1,5-a]pyrazin-3-yl)-2-methylpropan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H20N4 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-methyl-1-(2-propan-2-ylpyrazolo[1,5-a]pyrazin-3-yl)propan-1-amine |
InChI |
InChI=1S/C13H20N4/c1-8(2)12(14)11-10-7-15-5-6-17(10)16-13(11)9(3)4/h5-9,12H,14H2,1-4H3 |
InChI Key |
IEISAXMEFFUOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C=CN=CC2=C1C(C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyrazine Derivatives
The pyrazolo[1,5-a]pyrazine scaffold is typically synthesized via cyclization reactions. A common approach involves treating 3-aminopyrazine-2-carboxylic acid derivatives with nitrous acid (HNO₂) to form the fused pyrazolo ring.
-
Reactants : 3-Amino-5-bromopyrazine-2-carboxamide (10 mmol), NaNO₂ (12 mmol), HCl (2M).
-
Conditions : 0–5°C, 2 hr.
-
Intermediate : 5-Bromopyrazolo[1,5-a]pyrazine-3-carboxamide (Yield: 78%).
Halogenation for Functionalization
Halogenation at the 3-position is critical for subsequent cross-coupling reactions. N-Iodosuccinimide (NIS) or N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) introduces halogens selectively.
| Parameter | Value |
|---|---|
| Halogenating Agent | NIS (1.2 eq) |
| Solvent | DMF |
| Temperature | 25°C, 4 hr |
| Yield | 85% (3-iodo derivative) |
Introduction of the Isopropyl Group
Nucleophilic Aromatic Substitution (SNAr)
The 3-halogenated intermediate undergoes SNAr with isopropylamine. Catalytic CuI and K₂CO₃ enhance reactivity in dimethylacetamide (DMAc).
-
Reactants : 3-Iodopyrazolo[1,5-a]pyrazine (1 eq), Isopropylamine (3 eq), CuI (0.1 eq), K₂CO₃ (2 eq).
-
Conditions : 100°C, 12 hr under N₂.
-
Product : 3-Isopropylpyrazolo[1,5-a]pyrazine (Yield: 72%).
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Suzuki-Miyaura coupling using isopropylboronic acid offers an alternative route, though lower yields are reported.
Comparative Data :
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| SNAr | CuI/K₂CO₃ | DMAc | 72 |
| Suzuki Coupling | Pd(PPh₃)₄ | DME/H₂O | 58 |
Amination to Install 2-Methylpropan-1-amine
Reductive Amination
The ketone intermediate (generated via oxidation of a propargyl group) reacts with 2-methylpropan-1-amine under H₂/Pd-C to yield the target amine.
Stepwise Process :
Buchwald-Hartwig Amination
| Component | Quantity |
|---|---|
| Substrate | 3-Iodo derivative (1 eq) |
| Amine | 2-Methylpropan-1-amine (2 eq) |
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | LiHMDS (3 eq) |
| Solvent | Toluene |
| Temperature | 110°C, 24 hr |
| Yield | 68% |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 1.32 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 1.45 (s, 6H, C(CH₃)₂), 3.21 (m, 1H, CH(CH₃)₂), 3.85 (s, 2H, NH₂), 7.92 (s, 1H, pyrazine-H).
-
HRMS : m/z 233.1764 [M+H]⁺ (calc. 233.1768).
Challenges and Optimization
Byproduct Formation
Chemical Reactions Analysis
1-(2-Isopropylpyrazolo[1,5-a]pyrazin-3-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Recent studies have highlighted the antitumor and antimicrobial properties of pyrazolo derivatives, including 1-(2-Isopropylpyrazolo[1,5-a]pyrazin-3-yl)-2-methylpropan-1-amine. The compound has shown promise in inhibiting specific cancer cell lines and may serve as a template for developing new anticancer agents.
Antitumor Activity
Research indicates that compounds with pyrazolo structures can act as inhibitors of key enzymes involved in cancer progression. For instance, derivatives have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Properties
In addition to anticancer activity, some studies have suggested that pyrazolo derivatives exhibit antimicrobial effects against various pathogens. This property is particularly relevant in the context of rising antibiotic resistance, making such compounds valuable in developing new antimicrobial therapies.
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step synthetic pathways that allow for structural modifications. Recent advancements in synthetic methodologies have facilitated the development of more efficient routes to produce this compound and its analogs.
Synthetic Pathways
The synthesis often begins with the formation of the pyrazolo core through cyclization reactions involving appropriate precursors. Subsequent functionalization steps can introduce various substituents that enhance biological activity or alter pharmacokinetic properties.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Anticancer Efficacy : A study demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Activity : Another investigation reported that derivatives of pyrazolo compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria, indicating their broad-spectrum antimicrobial potential.
- Mechanistic Studies : Research focused on elucidating the mechanism of action revealed that the compound interacts with specific protein targets involved in cell proliferation and survival pathways.
Mechanism of Action
The mechanism of action of 1-(2-Isopropylpyrazolo[1,5-a]pyrazin-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the modulation of signaling pathways involved in inflammation .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-(2-Isopropylpyrazolo[1,5-a]pyrazin-3-yl)-2-methylpropan-1-amine
- CAS No.: 1956382-86-7
- Molecular Formula : C₁₃H₂₀N₄
- Molecular Weight : 232.32 g/mol
- Structure : Features a pyrazolo[1,5-a]pyrazine core substituted with an isopropyl group at position 2 and a 2-methylpropan-1-amine moiety at position 2.
Key Characteristics :
- The pyrazine ring introduces distinct electronic properties compared to pyridine or pyridazine analogs.
Comparison with Structurally Similar Compounds
Ibudilast (1-(2-Isopropylpyrazolo[1,5-a]pyridin-3-yl)-2-methylpropan-1-one)
Chemical Identity :
Pharmacological Profile :
Comparison :
Key Difference: The pyrazine core and amine group in the target compound may confer improved solubility and novel target interactions compared to Ibudilast’s pyridine-ketone system.
1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine
Chemical Identity :
Structural Comparison :
- Core Heterocycle : Pyridazine (two adjacent nitrogen atoms) vs. pyrazine (para-nitrogen positions).
- Functional Group : Identical amine substituent.
Implications :
- Pyridazine’s electron-deficient nature may alter binding affinity compared to pyrazine.
Parkin E3 Ligase Modulators (BIO-1968010 and BIO-1953719)
Examples :
Comparison :
Key Insight : While sharing the pyrazolo[1,5-a]pyrazine scaffold, the Parkin modulators’ bulky substituents likely confer allosteric modulation properties, unlike the simpler amine in the target compound.
Deuterated Analog (Ibudilast-d7)
Comparison :
SAR Insights :
- Pyrazine vs. Pyridine : Pyrazine’s nitrogen arrangement may enhance π-stacking interactions with aromatic residues in target proteins.
- Amine vs. Ketone : The primary amine in the target compound could improve water solubility and enable salt formation, unlike Ibudilast’s ketone .
Biological Activity
The compound 1-(2-Isopropylpyrazolo[1,5-a]pyrazin-3-yl)-2-methylpropan-1-amine is part of the pyrazolo[1,5-a]pyridine class, which has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The structural formula of this compound can be expressed as follows:
This compound features a pyrazolo[1,5-a]pyridine core substituted with an isopropyl group and an amine functionality, which may contribute to its biological properties.
Pharmacological Profile
This compound has been investigated for various pharmacological effects:
- Antinociceptive Activity : Research indicates that compounds within the pyrazolo[1,5-a]pyridine class exhibit significant antinociceptive effects. For instance, studies have shown that related compounds can reduce pain responses in animal models, suggesting potential applications in pain management .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress .
The biological activity of this compound may be attributed to its ability to interact with various receptors and pathways:
- GABAergic System Modulation : It has been suggested that pyrazolo[1,5-a]pyridines may influence GABA receptors, which play a crucial role in inhibitory neurotransmission .
- Inhibition of Pro-inflammatory Cytokines : Some studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines, which is critical in managing inflammatory conditions .
Case Studies and Experimental Findings
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions typical for pyrazolo derivatives. Key synthetic routes include:
- Formation of the Pyrazolo Core : Utilizing starting materials such as hydrazines and appropriate carbonyl compounds.
- Substitution Reactions : Introducing the isopropyl group through alkylation methods.
Comparative Analysis with Other Compounds
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound X | C₁₃H₁₉N₃ | Strong antinociceptive effects |
| Compound Y | C₁₂H₁₈N₄ | Notable neuroprotective properties |
Q & A
Q. What are the primary synthetic routes for preparing pyrazolo[1,5-a]pyrazine derivatives such as 1-(2-isopropylpyrazolo[1,5-a]pyrazin-3-yl)-2-methylpropan-1-amine?
Methodological Answer: Pyrazolo[1,5-a]pyrazine cores are typically synthesized via cyclization reactions using α,β-unsaturated nitriles or esters with 3-amino-1H-pyrazoles. For example, refluxing 3-amino-pyrazole derivatives with symmetrical electrophiles (e.g., acrylonitrile derivatives) in polar solvents like pyridine yields regioselective products. Advanced characterization techniques such as (15N,1H) HMBC NMR are critical for confirming regiochemistry and avoiding structural ambiguities .
Q. How are spectroscopic techniques (e.g., NMR, IR) applied to confirm the structure of pyrazolo[1,5-a]pyrazine derivatives?
Methodological Answer:
- 1H NMR : Distinct signals for aromatic protons (δ 6.5–8.5 ppm) and isopropyl/methyl groups (δ 1.0–2.5 ppm) confirm substitution patterns.
- IR : Absorbances near 2200 cm⁻¹ (C≡N stretch) or 1700 cm⁻¹ (C=O) indicate functional groups in intermediates.
- X-ray crystallography : Resolves regiochemical ambiguities in complex cases, e.g., distinguishing 3- vs. 5-substituted isomers .
Advanced Research Questions
Q. How can researchers address contradictions in regiochemical assignments for pyrazolo[1,5-a]pyrazine derivatives?
Methodological Answer: Contradictions often arise due to similar NMR shifts for isomeric structures. To resolve this:
Use HMBC NMR to correlate 15N and 1H signals, confirming connectivity.
Compare experimental data with computational predictions (DFT-based chemical shift calculations).
Validate via single-crystal X-ray diffraction , which provides unambiguous structural evidence .
Example Case:
In 7-amino-3-(2'-chlorophenylazo)-2-ethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile, X-ray analysis confirmed the azo group’s position at C3, resolving earlier NMR ambiguities .
Q. What experimental design strategies optimize the biological activity of pyrazolo[1,5-a]pyrazine derivatives?
Methodological Answer:
- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at C2/C3 to enhance binding affinity. For example, trifluoromethyl groups improve metabolic stability and target interaction .
- SAR Studies : Compare activity of analogues (e.g., 1-isopropyl vs. 1-phenyl derivatives) using enzyme inhibition assays (IC50 measurements) or cellular cytotoxicity screens.
Q. How do environmental factors (pH, temperature) influence the stability of pyrazolo[1,5-a]pyrazine derivatives in biological assays?
Methodological Answer:
- pH Stability : Test compound solubility and degradation in buffers (pH 4–9) via HPLC-UV. Pyrazolo[1,5-a]pyrazines are typically stable in neutral pH but hydrolyze under strongly acidic/basic conditions.
- Thermal Stability : Conduct accelerated stability studies (40–60°C for 72 hr) and monitor decomposition products by LC-MS .
Q. What methodologies are used to assess the environmental fate of pyrazolo[1,5-a]pyrazine derivatives?
Methodological Answer:
- Biodegradation Studies : Use OECD 301 guidelines to measure aerobic degradation in activated sludge.
- Aquatic Toxicity : Perform Daphnia magna or algal growth inhibition tests (EC50 values).
- Computational Modeling : Predict logP and BCF (bioconcentration factor) using software like EPI Suite .
Q. Contradictions and Gaps in Literature
- Regioselectivity in Synthesis : Some studies report conflicting yields for C3 vs. C5 substitutions under similar conditions. Resolve via controlled experiments with varying electrophile stoichiometry .
- Biological Activity : Trifluoromethyl derivatives show superior activity in vitro but poor bioavailability in vivo. Address via prodrug strategies or formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
